molecular formula C10H11FO2 B1449660 3-Fluoro-5-isopropoxybenzaldehyde CAS No. 1289030-71-2

3-Fluoro-5-isopropoxybenzaldehyde

Cat. No.: B1449660
CAS No.: 1289030-71-2
M. Wt: 182.19 g/mol
InChI Key: CAAFMTJNIAQTMR-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the third position and a propan-2-yloxy group at the fifth position on the benzene ring

Properties

IUPAC Name

3-fluoro-5-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAFMTJNIAQTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-isopropoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the propan-2-yloxy group at the desired position on the benzene ring.

    Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and the propan-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 3-Fluoro-5-(propan-2-yloxy)benzoic acid.

    Reduction: 3-Fluoro-5-(propan-2-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-isopropoxybenzaldehyde plays a crucial role as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Rearrangement Reactions : The presence of the fluorine atom can influence the reactivity and selectivity in rearrangement reactions, making it useful for synthesizing complex molecular architectures.

Pharmaceutical Applications

The compound is particularly significant in pharmaceutical research due to its potential as a precursor for drug development. Some notable applications include:

  • Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, its derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
  • Antimicrobial Activity : Several studies have reported that compounds derived from this compound show promising antimicrobial activity against both bacterial and fungal strains. This makes it a candidate for developing new antibiotics or antifungal agents.

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound is also being explored in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in the production of polymers with enhanced properties, such as increased thermal stability and chemical resistance.

Case Study 1: Synthesis of Anticancer Compounds

A study published in a peer-reviewed journal demonstrated the synthesis of novel compounds derived from this compound that exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The researchers reported IC50 values indicating potent activity, suggesting further investigation into these derivatives could lead to new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research article evaluated the antimicrobial properties of several derivatives synthesized from this compound. The study found that certain derivatives displayed activity against resistant strains of Staphylococcus aureus, indicating potential for use in treating infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isopropoxybenzaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The propan-2-yloxy group can also affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(propan-2-yloxy)benzaldehyde: Similar structure but with the propan-2-yloxy group at the fourth position.

    3-Chloro-5-(propan-2-yloxy)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-Fluoro-5-(methoxy)benzaldehyde: Similar structure but with a methoxy group instead of propan-2-yloxy.

Uniqueness

3-Fluoro-5-isopropoxybenzaldehyde is unique due to the specific positioning of the fluorine and propan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-Fluoro-5-isopropoxybenzaldehyde (CAS No.: 1289030-71-2) is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a formyl group (–CHO), an isopropoxy group (–OCH(CH₃)₂), and a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of pharmaceuticals.

Molecular Structure

  • Molecular Formula : C11H13F O2
  • Molecular Weight : 196.22 g/mol
  • Structural Features :
    • The presence of the aldehyde functional group enhances its reactivity.
    • The isopropoxy group contributes to its lipophilicity, which may affect its interaction with biological targets.

This compound's biological activity is primarily attributed to its ability to form covalent bonds with various biological molecules. This interaction can lead to alterations in enzyme activities and metabolic pathways, which are crucial for therapeutic applications.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit potent antiproliferative effects against cancer cell lines. For instance, related compounds have shown IC50 values below 10 μM in various prostate cancer cell lines, indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)
Compound ADU14561
Compound BPC347
This compoundTBDTBD

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which play a role in cellular detoxification and cancer progression. The inhibitory activity is likely influenced by structural features such as lipophilicity and side chain flexibility.

Case Studies

  • Study on ALDH Inhibition : A recent study evaluated the inhibitory effects of various analogues on ALDH isoforms. The results demonstrated that compounds with similar structures to this compound showed promising inhibitory activity, with IC50 values ranging from 1.29 μM to 5.67 μM against different ALDH isoforms .
  • Antiproliferative Effects : Research focusing on the antiproliferative properties of related compounds indicated that modifications in the substituent groups significantly affected their potency against cancer cell lines. Compounds with more lipophilic groups exhibited increased binding affinity and potency .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions that incorporate the isopropoxy group into the benzene ring.

Pharmaceutical Applications

Given its structural characteristics, this compound serves as a valuable building block for developing new therapeutic agents targeting cancer and other diseases. Its ability to interact with biological molecules positions it as a candidate for further research in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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